molecular formula C5H6N2O2 B1500497 5-(Hydroxymethyl)pyrimidin-2(1H)-one CAS No. 69849-31-6

5-(Hydroxymethyl)pyrimidin-2(1H)-one

Cat. No.: B1500497
CAS No.: 69849-31-6
M. Wt: 126.11 g/mol
InChI Key: JKRYZBBLIMKDDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Hydroxymethyl)pyrimidin-2(1H)-one (CAS 69849-31-6) is a high-purity pyrimidine derivative offered for research and development purposes. This compound has a molecular formula of C 5 H 6 N 2 O 2 and a molecular weight of 126.11 g/mol . Pyrimidine cores, such as the one in this compound, are established scaffolds in medicinal chemistry and are investigated for a wide range of pharmacological activities, including antimicrobial and antineoplastic properties . The 5-hydroxymethylpyrimidine motif is of significant research interest as it is found in naturally occurring bioactive compounds and is a key structural element in non-typical nitrogen bases within DNA, such as 5-hydroxymethylcytosine . Researchers value this specific functionalization for its potential in designing novel molecules and probing biological pathways. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

69849-31-6

Molecular Formula

C5H6N2O2

Molecular Weight

126.11 g/mol

IUPAC Name

5-(hydroxymethyl)-1H-pyrimidin-2-one

InChI

InChI=1S/C5H6N2O2/c8-3-4-1-6-5(9)7-2-4/h1-2,8H,3H2,(H,6,7,9)

InChI Key

JKRYZBBLIMKDDE-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=O)N1)CO

Canonical SMILES

C1=C(C=NC(=O)N1)CO

Origin of Product

United States

Comparison with Similar Compounds

Nucleoside Analogs

  • ddC (Zalcitabine): A nucleoside reverse transcriptase inhibitor (NRTI) with a hydroxymethyl group on a tetrahydrofuran ring. Its structure, 4-amino-1-[(2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2(1H)-one, shows antiviral activity against HIV but lacks the 5-hydroxymethyl substitution on the pyrimidine ring itself .
  • Compound L-3: 4-Amino-1-[(1R,2R,5S)-5-(hydroxymethyl)bicyclo[3.1.0]hex-3-en-2-yl]pyrimidin-2(1H)-one. The bicyclic system enhances metabolic stability compared to linear analogs .

Dihydropyrimidin-2(1H)-one Derivatives

  • 5-(2-Aminothiazol-4-yl)-3,4-dihydro-4-phenylpyrimidin-2(1H)-one: Exhibits antimicrobial activity (MIC: 12.5–25 µg/mL against S. aureus and C. albicans) due to the thiazole substituent, which introduces hydrogen-bonding interactions .
  • 5-Methyltetrahydro-2(1H)-pyrimidinone: A saturated derivative with reduced planarity, leading to lower bioactivity compared to unsaturated analogs .

Fluorinated and Brominated Derivatives

  • 4-Amino-5-fluoro-1-[(2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2(1H)-one: Fluorination at C5 increases enzymatic stability and antiviral potency (IC50: <1 µM against hepatitis B virus) .
  • 4-Amino-5-bromo-1-(tetrahydro-2H-pyran-2-yl)pyrimidin-2(1H)-one: Bromine enhances lipophilicity, improving blood-brain barrier penetration for CNS-targeted therapies .

Table 1: Antiproliferative and Antimicrobial Activities of Selected Pyrimidin-2(1H)-one Derivatives

Compound Substituents Activity (IC50/MIC) Target/Application Reference
31e (Tepotinib derivative) Cyclic piperidinylmethyloxy group 26 nM (Hepatic carcinoma) Anticancer
5-(2-Aminothiazol-4-yl)-DHP 2-Aminothiazole at C5 12.5–25 µg/mL Antimicrobial
ddC (Zalcitabine) Tetrahydrofuran-hydroxymethyl 0.5–10 µM Antiviral (HIV)
5-Fluoro derivative Fluorine at C5 <1 µM Antiviral (HBV)

Key Findings:

Substituent Position: Shifting nitrogen atoms in pyrimidin-2(1H)-one derivatives (e.g., from C1 to C4) improves antiproliferative activity (IC50: 0.36–0.55 µM vs. 9.1–9.8 µM for pyrazinones) .

Stereochemistry : Enantiomers like (R)-31e show 100-fold higher potency (IC50: 18 nM) than (S)-31e (IC50: 1.8 µM) against cancer cells .

Hydrophobic Groups : Methyl or cyclic amines (e.g., piperidinyl) enhance binding to hydrophobic enzyme pockets, as seen in Tepotinib derivatives .

Preparation Methods

Preparation Methods

Several synthetic routes have been reported for preparing 5-(Hydroxymethyl)pyrimidin-2(1H)-one or closely related derivatives. The methods can be broadly categorized into:

Synthetic Route via Intermediate 5-Hydroxymethyl Derivatives from 2′-Deoxyuridine

One well-documented approach involves the conversion of 2′-deoxyuridine to the 5-hydroxymethyl derivative, which can then be further manipulated to obtain this compound.

  • Process Description:

    • 2′-Deoxyuridine is reacted with aqueous formaldehyde to form the 5-hydroxymethyl intermediate.
    • This intermediate can be isolated and characterized.
    • Subsequent catalytic hydrogenation or reduction converts the hydroxymethyl intermediate to the desired compound.
  • Key Details:

    • The reaction uses aqueous formaldehyde solutions, sometimes isotopically labeled for research purposes.
    • Reaction conditions typically involve mild heating and controlled pH.
    • This method is noted for its specificity and efficiency, avoiding formation of isomeric by-products common in direct methylation routes.
  • Research Findings:

    • The method was used to produce isotopically labeled derivatives for DNA reactivity studies, demonstrating the robustness and adaptability of this synthetic route.
    • Yields are generally high, and the process allows for selective modification at the 5-position of the pyrimidine ring.
  • Reference Data:

Step Reagents/Conditions Outcome/Yield
2′-Deoxyuridine + Formaldehyde Aqueous formaldehyde, mild heat Formation of 5-hydroxymethyl derivative
Catalytic hydrogenation PtO2 catalyst, H2 atmosphere Conversion to this compound

This method is detailed in studies focusing on stable isotope labeling and DNA base reactivity, highlighting its utility in biochemical applications.

Two-Step Synthesis from Bromo-5-2-cyanopyrimidine

Another efficient synthetic method involves a two-step process starting from bromo-5-2-cyanopyrimidine:

  • Step 1: Formation of 5-Benzyloxy-2-cyanopyrimidine

    • React bromo-5-2-cyanopyrimidine with phenylcarbinol in toluene.
    • Add cesium carbonate, cuprous iodide, and 1,10-phenanthroline as catalysts.
    • Reaction temperature: 80–110 °C for 4–12 hours.
    • The product, 5-benzyloxy-2-cyanopyrimidine, is isolated by concentration and purification.
    • Yield: Approximately 90%.
  • Step 2: Hydrolysis and Deprotection to 5-Hydroxy Pyrimidine-2-carboxylic Acid

    • Dissolve the intermediate in water.
    • Add a strong base (potassium hydroxide) and heat between 25–100 °C.
    • After reaction completion, cool and acidify the solution to pH 3–4 using 1N hydrochloric acid.
    • The product precipitates and is filtered and dried.
    • Yield: Approximately 67%.
  • Advantages:

    • The process is straightforward with only two reaction steps.
    • High overall yield and scalability.
    • Uses commercially available reagents and standard laboratory conditions.
  • Reaction Scheme Summary:

Step Reactants & Catalysts Conditions Product Yield
1 Bromo-5-2-cyanopyrimidine + phenylcarbinol + Cs2CO3 + CuI + 1,10-phenanthroline 80–110 °C, 4–12 h 5-Benzyloxy-2-cyanopyrimidine ~90%
2 5-Benzyloxy-2-cyanopyrimidine + KOH + HCl 25–100 °C, pH adjusted to 3–4 5-Hydroxy pyrimidine-2-carboxylic acid ~67%

This method has been patented and is recognized for its efficiency and ease of scale-up.

Alternative Synthetic Approaches and Notes

  • Direct methylation of pyrimidine derivatives often leads to mixtures of isomers and lower selectivity.
  • Cyclization reactions involving chalcone derivatives and guanidine hydrochloride under basic reflux conditions yield various substituted pyrimidines but are less specific for 5-(hydroxymethyl) substitution.
  • Stable isotope-labeled syntheses provide valuable tools for mechanistic studies but follow similar hydroxymethyl intermediate strategies.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield Range Notes
Hydroxymethylation of 2′-dU 2′-Deoxyuridine Aqueous formaldehyde, catalytic hydrogenation High Specific, efficient, used for isotope labeling
Two-step synthesis from bromo-5-2-cyanopyrimidine Bromo-5-2-cyanopyrimidine + phenylcarbinol Cs2CO3, CuI, 1,10-phenanthroline, KOH, acidification ~60–90% per step Scalable, patented method
Cyclization of chalcones Chalcone derivatives + guanidine hydrochloride NaOH, ethanol reflux Moderate Less specific for hydroxymethyl substitution

Q & A

Q. What are the common synthetic routes for 5-(Hydroxymethyl)pyrimidin-2(1H)-one?

Synthesis typically involves hydrolysis of halogenated or perfluoroalkyl pyrimidine precursors. For example, acidic (HCl in DMF) or basic (NH₄OH) conditions can selectively cleave substituents to yield the hydroxymethyl derivative. Solvent choice (e.g., DMSO, chloroform) and temperature control are critical to minimize side reactions .

Q. How is the purity and structure of this compound confirmed experimentally?

Analytical techniques include 1H/19F NMR (to identify protons and fluorine environments), mass spectrometry (for molecular weight confirmation), and elemental analysis (to validate stoichiometry). Chromatographic methods (HPLC, TLC) ensure purity, while X-ray crystallography resolves tautomeric forms .

Q. What solvents are optimal for recrystallizing this compound?

Polar aprotic solvents (e.g., DMF, DMSO) or aqueous mixtures are effective. Slow evaporation from DMF/water often yields high-purity crystals suitable for structural studies .

Q. What biological activities are associated with pyrimidin-2(1H)-one derivatives?

These compounds exhibit antiviral, anticancer, and enzyme inhibitory properties. The hydroxymethyl group enhances solubility and hydrogen-bonding capacity, improving interactions with biological targets like reverse transcriptases .

Q. What spectroscopic features distinguish the hydroxymethyl group in this compound?

In 1H NMR , the hydroxymethyl proton appears as a multiplet (~δ 4.5–5.0 ppm). IR spectroscopy shows O–H stretching (~3200–3500 cm⁻¹) and carbonyl absorption (~1650–1750 cm⁻¹) .

Advanced Research Questions

Q. How can competing side reactions during synthesis be mitigated?

Strategies include:

  • Protecting groups (e.g., silyl ethers) to shield the hydroxymethyl moiety.
  • Low-temperature reactions (0–5°C) to suppress undesired nucleophilic substitutions.
  • Solvent optimization (e.g., DMF for polar intermediates) to stabilize transition states .

Q. What computational methods model interactions with biological targets?

  • Molecular docking (AutoDock Vina) predicts binding poses with enzymes like carbonic anhydrase IX.
  • Molecular dynamics (MD) simulations assess binding stability under physiological conditions.
  • QSAR models correlate substituent effects (e.g., electron-withdrawing groups) with activity .

Q. How do electronic effects of substituents influence reactivity?

Electron-withdrawing groups (e.g., nitro, cyano) increase electrophilicity at the pyrimidinone’s C4 position, directing nucleophilic attacks. Kinetic studies and DFT calculations validate these effects .

Q. How are tautomeric equilibria resolved in solution and solid states?

  • Variable-temperature NMR monitors tautomer populations (e.g., keto-enol forms).
  • X-ray crystallography identifies dominant tautomers in crystals.
  • DFT calculations predict solution-phase behavior by comparing experimental and computed spectra .

Q. How are contradictory spectral data resolved during characterization?

  • 2D NMR (COSY, HSQC) decouples overlapping signals.
  • High-resolution MS distinguishes isobaric impurities.
  • DFT-predicted NMR shifts align with experimental data to clarify ambiguities .

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